2-(1-carboxy-3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound characterized by its unique structural features and potential applications in various scientific fields. This compound belongs to the isoindole family, which is known for its diverse biological activities and chemical reactivity.
This compound can be synthesized through various chemical pathways involving isoindole derivatives. The synthesis often involves multi-step reactions that utilize starting materials such as phthalic anhydride and other carboxylic acids.
The compound is classified under several categories:
The synthesis of 2-(1-carboxy-3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the following methods:
An example reaction pathway includes:
The molecular structure of 2-(1-carboxy-3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid features:
The molecular formula is , with a molecular weight of approximately 253.27 g/mol. The structural representation can be depicted using standard chemical drawing conventions.
The compound can undergo various chemical reactions typical for dioxo compounds and carboxylic acids:
These reactions often require specific catalysts or conditions such as elevated temperatures or acidic environments to proceed efficiently.
The mechanism of action for compounds like 2-(1-carboxy-3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves:
Experimental studies would be required to elucidate specific targets and pathways affected by this compound.
The compound has potential applications in:
Research into its specific applications is ongoing, particularly in fields such as medicinal chemistry and materials science where isoindole derivatives have shown promise.
Heparanase (HPSE), the sole mammalian endo-β-D-glucuronidase capable of cleaving heparan sulfate (HS) side chains of heparan sulfate proteoglycans (HSPGs), has emerged as a pivotal therapeutic target in oncology and inflammatory diseases. This enzyme catalyzes the hydrolysis of HS chains, leading to extracellular matrix (ECM) and basement membrane remodeling, liberation of HS-bound growth factors and cytokines, and activation of signaling pathways that collectively drive pathological processes [1] [2] [6]. Heparanase is minimally expressed in healthy tissues but markedly overexpressed in diverse malignancies (e.g., carcinomas, sarcomas, hematological cancers) and inflammatory conditions. Its upregulation strongly correlates with poor prognosis, increased metastasis, enhanced angiogenesis, and chemoresistance [1] [6] [7]. Inhibiting heparanase enzymatic activity disrupts these cascades, offering a multifaceted approach to disease modification.
Table 1: Key Heparanase Inhibitors in Development
Inhibitor Name | Chemical Class | Primary Mechanism | Development Stage |
---|---|---|---|
OGT 2115 | Small Molecule | Direct enzymatic inhibition | Preclinical |
PG545 (Pixatimod) | Synthetic HS mimetic | Competitive substrate binding | Phase I (NCT02042781) |
Roneparstat (SST0001) | Modified heparin (N-acetylated, glycol split) | Enzymatic inhibition & growth factor sequestration | Phase I/II (NCT01764880) |
Necuparanib (M402) | Engineered HS mimetic | Multi-target: heparanase, growth factors, selectins | Phase I/II (NCT01621243) |
PI-88 (Mupafostat) | Phosphomannopentaose sulfate | Heparanase & angiogenic growth factor inhibition | Phase III (discontinued) |
Heparanase drives disease progression through interconnected enzymatic and non-enzymatic mechanisms:
Angiogenesis: Heparanase cleavage of HS liberates potent pro-angiogenic factors (e.g., VEGF, FGF-2, HGF) sequestered within the ECM and on cell surfaces [1] [2] [6]. This dramatically increases their bioavailability. Furthermore, heparanase enzymatic activity generates bioactive HS fragments that potentiate growth factor signaling [1]. Heparanase also directly upregulates transcription of angiogenic genes (e.g., VEGF-A, VEGF-C, COX-2) in tumor and stromal cells, creating a pro-angiogenic feedback loop [2] [6]. Inhibition studies demonstrate reduced microvessel density in tumors treated with heparanase-targeting agents like PG545 or Roneparstat [3] [6].
Metastasis: Heparanase is a master regulator of the metastatic cascade. Enzymatic degradation of HS in the ECM and basement membrane directly facilitates tumor cell invasion and extravasation [1] [2]. Heparanase promotes the shedding of syndecan-1 (SDC-1), a cell surface HSPG. Shed SDC-1 ectodomains, carrying bound HS chains and growth factors (e.g., HGF, VEGF), act as soluble co-receptors that enhance tumor-stromal communication, autocrine/paracrine signaling, and establishment of metastatic niches [1] [7]. Heparanase also induces expression of matrix metalloproteinases (MMP-9, uPA), further degrading the ECM [1] [7]. Clinically, elevated heparanase levels consistently correlate with increased metastatic burden and reduced survival [1] [6].
Inflammation: Heparanase is a potent mediator of inflammation, a hallmark of cancer and autoimmune diseases. It facilitates leukocyte recruitment and migration by degrading HS barriers within blood vessel walls and the ECM [6] [8]. Heparanase activity releases HS-bound pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IFN-γ) and chemokines from storage sites, amplifying the inflammatory response [6] [8]. Notably, heparanase activates innate immune cells (e.g., macrophages, dendritic cells) via toll-like receptors (TLRs), particularly TLR4, driving NF-κB signaling and further cytokine production [2] [6]. This creates a vicious cycle linking chronic inflammation to tumor promotion and tissue damage, as observed in sepsis-induced organ injury [8].
The development of small-molecule heparanase inhibitors (e.g., 2-(1-carboxy-3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, known as OGT 2115) represents a focused therapeutic strategy with distinct advantages:
Overcoming Limitations of Biologics: While HS mimetics (e.g., Roneparstat, PG545) show efficacy, their polysaccharide nature presents challenges: potential anticoagulant side effects (though reduced in modified versions), limited oral bioavailability, complex pharmacokinetics, and high production costs [3] [6]. Small molecules like OGT 2115 offer superior potential for oral administration, tunable pharmacokinetic properties, reduced risk of off-target effects like anticoagulation, and lower manufacturing complexity [3] [5] [6].
Precise Targeting of the Catalytic Site: Small molecules are designed for high-affinity binding to the heparanase active site, typically located within the enzyme's TIM barrel fold structure [1] [6]. OGT 2115 acts as a direct, competitive inhibitor, blocking the enzyme's ability to bind and cleave its HS substrate [5] [7]. This mechanism directly prevents the generation of bioactive fragments and the release of HS-bound factors, addressing the core enzymatic driver of pathology.
Synergism with Conventional Therapies: Robust preclinical evidence highlights heparanase inhibition as a powerful chemosensitizer. Chemotherapy (e.g., bortezomib, melphalan, paclitaxel) often induces upregulation of heparanase expression in surviving tumor cells, contributing to acquired chemoresistance and relapse [5] [7]. Mechanistically, heparanase promotes survival signaling (e.g., sustained ERK phosphorylation) and protects against chemotherapy-induced stress [7]. Combining small-molecule heparanase inhibitors like OGT 2115 with chemotherapy significantly enhances tumor cell death in vitro and drastically reduces tumor burden and relapse in vivo compared to chemotherapy alone, demonstrated in models of myeloma and triple-negative breast cancer (TNBC) [5] [7].
Multimodal Anti-Tumor Effects: Beyond direct enzymatic inhibition, small molecules can potentially interfere with heparanase's non-enzymatic functions. These include heparanase-mediated activation of signaling pathways (e.g., Src, Akt, EGFR) and its role in facilitating exosome formation and autophagy—processes linked to tumor survival and chemoresistance [2] [6] [7]. While the primary design focus is enzymatic inhibition, disruption of these secondary functions contributes to the overall therapeutic efficacy.
Addressing Autophagy and Chemoresistance: Heparanase upregulation in response to chemotherapy promotes cytoprotective autophagy, a key mechanism of chemoresistance [7]. Inhibition of heparanase by OGT 2115 has been shown to reduce autophagy markers (e.g., LC3-II) and enhance chemosensitivity [5] [7]. In TNBC, OGT 2115 combined with paclitaxel increased extracellular ATP (eATP) accumulation by preventing heparan sulfate degradation (which normally inhibits ecto-ATPases). Elevated eATP activates cytotoxic P2X purinergic receptors on cancer cells, leading to enhanced cell death and reduced tumorsphere formation (a measure of cancer stem cell survival) [5].
Table 2: Molecular Attributes and Research Findings for Key Small-Molecule Heparanase Inhibitors
Inhibitor (Example) | Chemical Features | Key Preclinical Findings | Synergy Demonstrated With |
---|---|---|---|
OGT 2115 | Carboxylic acid derivatives; Isoindole-1,3-dione core | 1. Direct competitive inhibition of HPSE enzyme activity.2. Enhances TNBC cell death with paclitaxel via ↑eATP/P2RX signaling [5].3. Reduces myeloma tumor regrowth post-chemotherapy [7].4. Suppresses metastasis in breast cancer models under ER stress [3]. | Paclitaxel, Bortezomib, Melphalan |
Suramin Analogs | Polysulfonated napthylurea | 1. Heparanase inhibition & growth factor (FGF-2) antagonism.2. Reduces fibrosis and tissue breakdown in HCC models [3]. | Not specified |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1